2-(4-Acetylbenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylbenzenesulfonamido)propanoic acid is an organic compound that features a sulfonamide group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 2-(4-Acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with alanine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(4-Acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ketone group to an alcohol.
Scientific Research Applications
2-(4-Acetylbenzenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzenesulfonamido)propanoic acid involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The acetyl group can also participate in interactions with hydrophobic pockets within proteins .
Comparison with Similar Compounds
Similar compounds to 2-(4-Acetylbenzenesulfonamido)propanoic acid include:
4-Acetylbenzenesulfonamide: Lacks the propanoic acid group but retains the sulfonamide functionality.
2-(4-Methylbenzenesulfonamido)propanoic acid: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Acetylbenzenesulfonamido)butanoic acid: Similar structure but with a butanoic acid backbone instead of propanoic acid.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups and backbone structures.
Properties
IUPAC Name |
2-[(4-acetylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHENZMYFROYGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.